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Compound of Interest

3-Chloro-4-methyl-6-
Compound Name:
phenylpyridazine

cat. No.: B1595225

For Researchers, Scientists, and Drug Development Professionals

The pyridazine scaffold is a prominent feature in many biologically active compounds, valued
for its unique physicochemical properties that can enhance drug-target interactions and
improve pharmacokinetic profiles.[1] This guide provides an objective comparison of the
pharmacokinetic properties of several substituted pyridazine derivatives, supported by
experimental data.

Pharmacokinetic Data Summary

The following table summarizes key pharmacokinetic parameters for a selection of substituted
pyridazines from preclinical and clinical studies. This data highlights the variability in
absorption, distribution, metabolism, and excretion (ADME) profiles that can be achieved
through chemical modification of the pyridazine core.
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Experimental Protocols

The data presented in this guide are derived from standard preclinical and clinical
pharmacokinetic studies. The methodologies employed in these studies are outlined below.

In Vivo Pharmacokinetic Studies in Animals
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A typical preclinical pharmacokinetic study involves the administration of the test compound to
animal models, most commonly rodents (mice, rats) and non-rodents (dogs, monkeys), to
evaluate its ADME properties.

e Animal Models and Dosing: Healthy, adult male and female animals are used. The
compound is typically administered as a single dose via intravenous (1V) and oral (PO)
routes to determine absolute oral bioavailability.[4]

» Blood Sampling: Blood samples are collected at predetermined time points after dosing (e.qg.,
0.25,0.5, 1, 2, 4, 6, 8, and 24 hours).[4] The collected blood is processed to obtain plasma,
which is then stored frozen until analysis.

e Bioanalysis: The concentration of the drug in plasma samples is quantified using a validated
bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-
MS/MS).

e Pharmacokinetic Parameter Calculation: The plasma concentration-time data is used to
calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, clearance (CL),
volume of distribution (Vd), and elimination half-life (t1/2) using non-compartmental analysis.

[4]

Human Pharmacokinetic Studies

Clinical pharmacokinetic studies are conducted in healthy human volunteers to assess the
safety and ADME properties of a new drug candidate.

e Study Design: These are often single-center, randomized, double-blind, placebo-controlled
studies.[8] They can involve single ascending dose (SAD) and multiple ascending dose
(MAD) cohorts.

e Dosing and Sample Collection: The drug is administered orally, and blood samples are
collected at various time points to determine the plasma concentration profile. Urine and
feces may also be collected to assess excretion pathways.[1]

o Data Analysis: Pharmacokinetic parameters are calculated from the plasma concentration-
time data. Safety and tolerability are also monitored throughout the study.[8]
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Visualizing the Experimental Workflow

The following diagram illustrates a standard workflow for a preclinical pharmacokinetic study.
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Caption: A typical workflow for a preclinical pharmacokinetic study.

Comparative Analysis of Pharmacokinetic Profiles

The substituted pyridazines presented in this guide exhibit a wide range of pharmacokinetic
behaviors, underscoring the influence of specific substitutions on the core ring structure.

GNE-A, a potent and selective MET kinase inhibitor, demonstrates variable oral bioavailability
across different preclinical species, ranging from low in rats (11.2%) to high in mice (88.0%).[2]
This highlights the importance of evaluating pharmacokinetics in multiple species during drug
development. Its high plasma protein binding (96.7-99.0%) suggests that a large fraction of the
drug in circulation is bound to proteins and not immediately available for pharmacological
activity.[2]

Relugolix, a nonpeptide GnRH receptor antagonist, has a relatively low oral bioavailability in
humans of approximately 12%.[5] It exhibits a long elimination half-life of 36 to 65 hours, which
is advantageous for once-daily dosing.[3] The primary route of elimination for Relugolix is
through the feces, indicating significant biliary and/or unabsorbed drug excretion.[1]

Deucravacitinib, an allosteric inhibitor of tyrosine kinase 2 (TYKZ2), is rapidly absorbed in
humans, with a Tmax of 1.5 to 2.3 hours.[8] Its half-life of 8-15 hours also supports a once-daily
dosing regimen.[2][7] Studies have shown modest systemic accumulation after multiple doses.

[2][6]

Pyridazinone 19, a c-Met tyrosine inhibitor, was noted to have favorable pharmacokinetic
properties in mice, which contributed to its significant antitumor activity in a xenograft model.[9]
While specific quantitative data is not provided here, its selection as a lead compound was
based on these favorable properties.[9]

In conclusion, the pharmacokinetic profiles of substituted pyridazines can be significantly
modulated by altering their chemical structures. This allows for the fine-tuning of ADME
properties to achieve desired therapeutic outcomes, such as extended half-life for less frequent
dosing and optimal bioavailability for effective systemic exposure. The data presented herein
provides a valuable reference for researchers and scientists engaged in the design and
development of novel pyridazine-based therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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